molecular formula C18H14BrFN4O3 B2484256 1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1052603-75-4

1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2484256
CAS RN: 1052603-75-4
M. Wt: 433.237
InChI Key: OJEFKMIQCKSIJP-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of heterocyclic compounds that have attracted considerable attention for their potential biological activities. Compounds with triazole moieties, in particular, are known for their broad spectrum of applications in medicinal and diagnostic areas due to their unique structural features and associated chemical properties.

Synthesis Analysis

The synthesis of similar triazole-containing compounds typically involves multi-step reactions, including condensation, cyclization, and refluxing in aqueous or organic solutions. For instance, Saleem et al. (2018) described a synthesis approach for a related compound, where key steps included the condensation of acetohydrazide with an isocyanatobenzene derivative followed by dehydrocyclization to yield the target compound, which was then characterized using various spectroscopic techniques (Saleem et al., 2018).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using single crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations. These analyses reveal the conformation, crystalline system, and predominant existence of specific tautomeric forms. For example, the study by Saleem et al. (2018) found that their synthesized molecule predominantly exists in the thione conformation and crystallizes in a specific space group (Saleem et al., 2018).

Chemical Reactions and Properties

Triazole compounds are versatile in chemical reactions, allowing for further functionalization and the formation of various derivatives. Their reactivity is often explored in the context of developing new materials with potential enzyme inhibition activity. Studies like that of Saleem et al. (2018) also assess in vitro activities, such as acetylcholinesterase and α-glucosidase inhibition, to gauge their practical applicability and potency as enzyme inhibitors (Saleem et al., 2018).

Scientific Research Applications

Anti-protozoal Activity

1,2,4-Oxadiazole and 1,2,3-triazole compounds, such as the one , have shown potential in treating protozoal infections. The principle of bioisosterism has been employed to synthesize a series of novel oxadiazolyl pyrrolo triazole diones, displaying significant in vitro anti-protozoal activity (Dürüst et al., 2012).

Caspase-3 Inhibition

Some 1,2,3-triazoles have been evaluated for their inhibitory effects on caspase-3, a key enzyme in apoptosis. Among them, certain isatin 1,2,3-triazoles have demonstrated potent inhibitory activity, suggesting potential applications in cancer therapy and other diseases involving apoptosis (Jiang & Hansen, 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of various 1,2,3-triazole derivatives, including 1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl) derivatives, have been reported. These studies often include spectroscopic methods, X-ray characterization, and theoretical calculations to understand the compound's physical and chemical properties (Ahmed et al., 2020).

Anticancer Evaluation

Several 1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer activities. Research in this area focuses on creating compounds with potential to inhibit the growth of cancer cells, thereby contributing to the development of new anticancer drugs (Bekircan et al., 2008).

Enzyme Inhibition Potential

Triazole derivatives, including those related to the specified compound, have shown moderate enzyme inhibition potential. Such studies are crucial in the development of drugs targeting specific enzymes implicated in diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Molecular Interaction Studies

Research into 1,2,3-triazole derivatives also includes studying their molecular interaction patterns, which are essential for understanding their biological activities and potential therapeutic applications. These studies often involve X-ray crystallography and theoretical calculations (Chia et al., 2014).

properties

IUPAC Name

3-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN4O3/c1-27-13-6-7-14(19)10(8-13)9-23-16-15(21-22-23)17(25)24(18(16)26)12-4-2-11(20)3-5-12/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEFKMIQCKSIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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